3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid
Overview
Description
3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are characterized by their fused heterocyclic structure, which includes a pyridine ring fused to an imidazole ring. The presence of a fluorine atom and a carboxylic acid group makes this compound particularly interesting for various scientific and industrial applications.
Mechanism of Action
Target of Action
Imidazopyridines are known to interact with various targets. For instance, some imidazopyridines are recognized as GABA A receptor positive allosteric modulators . .
Biochemical Pathways
Imidazopyridines can influence a wide range of cellular pathways, including those involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Imidazopyridines have been found to have a wide range of applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of a suitable precursor containing both the pyridine and imidazole moieties[_{{{CITATION{{{1{Functionalization of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). The reaction conditions often require the use of strong bases or acids, and the presence of a fluorinating agent to introduce the fluorine atom[{{{CITATION{{{_1{Functionalization of imidazo 1,2- - RSC Publishing.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Functionalization of imidazo 1,2- - RSC Publishing[{{{CITATION{{{_2{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Its derivatives have shown potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and catalysts.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A related compound without the fluorine atom.
Fluoroimidazoles: Compounds containing a fluorine atom but lacking the tetrahydrobenzo structure.
Carboxylic acids: Compounds with similar carboxylic acid functionality but different heterocyclic structures.
Uniqueness: 3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its combination of the fluorine atom, the tetrahydrobenzo structure, and the carboxylic acid group. This combination provides it with distinct chemical properties and reactivity compared to its similar compounds.
Properties
IUPAC Name |
3-fluoro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-8-3-4-15-10-2-1-7(12(16)17)5-9(10)14-11(15)6-8/h1-2,5,8H,3-4,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIRDEVSSMFVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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